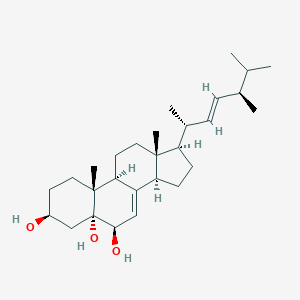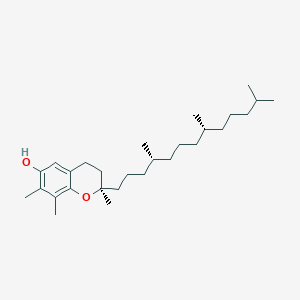
1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Overview
Description
Hyoscyamine sulfate is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . Hyoscyamine sulfate is known for its anticholinergic properties and is used to treat various medical conditions, including gastrointestinal disorders, bladder spasms, and certain heart problems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hyoscyamine sulfate can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as methanol or methanol-water mixtures to isolate the alkaloid . The isolated hyoscyamine is then converted to its sulfate form by reacting it with sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of hyoscyamine sulfate typically involves large-scale extraction from plant sources followed by purification and conversion to the sulfate form. The process includes steps such as solvent extraction, filtration, and crystallization to obtain pure hyoscyamine sulfate .
Chemical Reactions Analysis
Types of Reactions
Hyoscyamine sulfate undergoes various chemical reactions, including:
Reduction: Reduction of hyoscyamine can yield tropine, another important tropane derivative.
Substitution: Hyoscyamine can undergo substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hyoscyamine sulfate has a wide range of scientific research applications:
Mechanism of Action
Hyoscyamine sulfate exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system . This leads to a decrease in smooth muscle contractions, reduced secretions, and increased heart rate . The molecular targets include muscarinic acetylcholine receptors in the gastrointestinal tract, bladder, and heart .
Comparison with Similar Compounds
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, known for similar anticholinergic properties.
Scopolamine: Another tropane alkaloid with anticholinergic effects, used primarily for motion sickness and postoperative nausea.
Anisodamine: A tropane alkaloid with similar pharmacological properties, used in the treatment of circulatory shock.
Uniqueness
Hyoscyamine sulfate is unique due to its specific isomeric form, which provides distinct pharmacological effects compared to its racemic mixture, atropine . Its higher potency and specific receptor affinity make it a valuable compound in medical treatments .
Properties
IUPAC Name |
[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJWBDCONMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242170 | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
962-28-7 | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxythiabenzazole sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)



![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)








